molecular formula C13H13F3O4 B13469724 Rac-methyl (1s,3s)-3-hydroxy-1-[2-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylate

Rac-methyl (1s,3s)-3-hydroxy-1-[2-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylate

Cat. No.: B13469724
M. Wt: 290.23 g/mol
InChI Key: XCSTXGXAZOSANA-UHFFFAOYSA-N
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Description

Rac-methyl (1s,3s)-3-hydroxy-1-[2-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylate is a cyclobutane-based ester featuring a hydroxyl group at the 3-position and a 2-(trifluoromethoxy)phenyl substituent at the 1-position. The cyclobutane ring introduces conformational constraints, while the trifluoromethoxy group enhances lipophilicity and metabolic stability, traits common in bioactive molecules . Although direct synthetic or pharmacological data for this compound are absent in the provided evidence, its structural features align with fluorinated cyclobutane derivatives used in pharmaceuticals and agrochemicals.

Properties

Molecular Formula

C13H13F3O4

Molecular Weight

290.23 g/mol

IUPAC Name

methyl 3-hydroxy-1-[2-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylate

InChI

InChI=1S/C13H13F3O4/c1-19-11(18)12(6-8(17)7-12)9-4-2-3-5-10(9)20-13(14,15)16/h2-5,8,17H,6-7H2,1H3

InChI Key

XCSTXGXAZOSANA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CC(C1)O)C2=CC=CC=C2OC(F)(F)F

Origin of Product

United States

Preparation Methods

[2 + 2] Photocycloaddition for Cyclobutane Core Formation

The cyclobutane ring is most commonly formed via [2 + 2] photocycloaddition of olefins or related precursors under UV light, often catalyzed by copper(I) salts such as CuOTf or Cu(I) complexes. This method is well-documented for generating cyclobutane rings with high regio- and stereoselectivity.

  • Mechanism: Upon UV irradiation (commonly at 254 nm), two olefinic substrates undergo a photochemical [2 + 2] cycloaddition to form the cyclobutane ring.
  • Catalysis: Copper(I) catalysis enhances selectivity and yield by stabilizing intermediates and directing the stereochemical outcome.
  • Solvents: Ether solvents like diethyl ether or tetrahydrofuran (THF) are preferred for efficient product formation.

This approach can yield racemic mixtures of cyclobutanes with defined stereochemistry, including the (1s,3s) configuration required for the target compound.

Functional Group Installation and Stereocontrol

After cyclobutane ring formation, the hydroxy group at the 3-position and the methyl carboxylate at the 1-position are introduced or transformed through:

These steps often follow the photocycloaddition and may involve purification of diastereomeric mixtures to isolate the desired (1s,3s) isomer.

Incorporation of the Trifluoromethoxyphenyl Group

The trifluoromethoxy substituent on the phenyl ring is introduced either by:

  • Using appropriately substituted aryl precursors in the photocycloaddition step.
  • Post-cyclization functionalization through nucleophilic aromatic substitution or cross-coupling reactions.

The trifluoromethoxy group is important for modulating the compound's electronic and steric properties and requires careful handling due to its electron-withdrawing nature.

Representative Synthetic Route (Summary)

Step Reaction Type Key Reagents/Conditions Outcome
1 Preparation of aryl olefin Aryl trifluoromethoxy-substituted olefin precursor synthesis Precursor with trifluoromethoxyphenyl group
2 [2 + 2] Photocycloaddition UV light (254 nm), Cu(I) catalyst, ether solvent Formation of cyclobutane ring (racemic)
3 Oxidative cleavage/epimerization Oxidants (e.g., OsO4, periodate), base Installation of hydroxy group, stereochemical adjustment
4 Enantioselective reduction Oxazaborolidine catalyst, hydride source Stereoselective hydroxy group formation
5 Esterification Methylation reagents (e.g., MeI, base) Formation of methyl carboxylate ester

Summary Table of Preparation Methods

Methodology Advantages Limitations References
[2 + 2] Photocycloaddition High regio- and stereoselectivity; versatile Requires UV light, possible diastereomer mixtures
Copper(I) Catalysis Enhanced selectivity, mild conditions Catalyst sensitivity, cost
Oxidative cleavage & epimerization Stereochemical control post-cyclization Additional purification steps
Enantioselective reduction Access to stereopure products Catalyst availability, cost
Aromatic substitution Incorporation of trifluoromethoxy group Requires suitable precursors

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, potassium permanganate

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, amines, thiols

Major Products

    Oxidation: Formation of ketones or carboxylic acids

    Reduction: Formation of alcohols

    Substitution: Formation of substituted cyclobutane derivatives

Scientific Research Applications

Rac-methyl (1s,3s)-3-hydroxy-1-[2-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The unique structural features of this compound make it suitable for the development of novel materials with specific properties, such as high thermal stability or unique electronic characteristics.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with specific biomolecules.

    Industrial Applications: This compound can be used in the synthesis of agrochemicals, polymers, and other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of rac-methyl (1s,3s)-3-hydroxy-1-[2-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity due to its electron-withdrawing properties, which can influence the compound’s interaction with its molecular targets.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Cyclobutane Derivatives

Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride ()
  • Key Differences: Lacks the hydroxyl and trifluoromethoxy groups; instead, it has a methylamino substituent.
  • The methylamino group may enhance basicity compared to the target compound’s ester functionality .

Trifluorinated Compounds

Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate ()
  • Key Differences: A linear trifluoroethylamino chain replaces the cyclobutane core.
  • Implications : The linear structure offers greater flexibility, which might reduce target binding specificity compared to the rigid cyclobutane scaffold in the target compound .

Carbamate and Cyclopentane Analogs

Methyl (3-hydroxyphenyl)-carbamate ()
  • Key Differences : Carbamate group instead of ester; hydroxyl group is on a phenyl ring rather than a cyclobutane.
  • Implications : Carbamates are generally more hydrolytically stable than esters but may exhibit different pharmacokinetic profiles .
EP 1 763 351 Compound ()
  • Key Differences : Cyclopentane ring with trifluoromethyl and isopropyl groups.

Cyclopropane Derivatives

(2-methyl-3-phenylphenyl)methyl cyclopropane-1-carboxylate ()
  • Key Differences : Cyclopropane core with chloro and trifluoropropenyl substituents.
  • Implications : The higher ring strain in cyclopropane may increase reactivity but reduce stability compared to cyclobutane .

Physical and Chemical Properties

Polarity and Solubility

  • The hydroxyl group in the target compound increases polarity compared to non-hydroxylated analogs (e.g., Methyl 1-(methylamino)cyclobutanecarboxylate).

Stability

  • Esters (target compound) are more prone to hydrolysis than carbamates () but less reactive than strained cyclopropane derivatives () .

Tabulated Comparison

Compound Name Core Structure Functional Groups Fluorinated Group Key Properties
Target Compound Cyclobutane Ester, Hydroxyl Trifluoromethoxy phenyl High rigidity, moderate polarity
Methyl 1-(methylamino)cyclobutanecarboxylate Cyclobutane Ester, Methylamino None Basic, flexible side chain
Methyl (3-hydroxyphenyl)-carbamate Phenyl Carbamate, Hydroxyl None High stability, polar
EP 1 763 351 Compound Cyclopentane Carbamate, Trifluoromethyl Trifluoromethyl Flexible, lipophilic
Compound Cyclopropane Ester, Chloro, Trifluoropropenyl Trifluoropropenyl Highly reactive, unstable

Research Implications and Limitations

The comparisons are inferred from structural analogs due to the absence of direct data for the target compound. Further experimental studies are required to validate:

  • Synthetic Routes : Optimization of cyclobutane ring closure and trifluoromethoxy incorporation.
  • Bioactivity : Impact of conformational rigidity and fluorination on target binding.

Biological Activity

Rac-methyl (1S,3S)-3-hydroxy-1-[2-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Chemical Formula: C12H12F3NO3
  • Molecular Weight: 273.22 g/mol
  • CAS Number: 2913228-97-2

The structure features a cyclobutane core with a hydroxyl group and a trifluoromethoxy-substituted phenyl moiety, which may influence its biological interactions.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

  • Antitumor Activity: Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines. Its mechanism may involve the modulation of signaling pathways related to cell proliferation and apoptosis.
  • Anti-inflammatory Effects: The compound has shown promise in reducing inflammation in preclinical models, potentially through the inhibition of pro-inflammatory cytokines.

The biological activity of this compound is thought to be mediated by:

  • Receptor Binding: The trifluoromethoxy group may enhance binding affinity to specific receptors involved in inflammatory and proliferative pathways.
  • Enzyme Inhibition: Potential inhibition of enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX), which are crucial in inflammatory processes.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Antitumor Study (2022): A study published in Molecules demonstrated that this compound significantly inhibited the proliferation of human breast cancer cells in vitro. The study reported a dose-dependent response with IC50 values indicating effective concentrations for therapeutic use .
  • Anti-inflammatory Research (2023): Another research article examined the anti-inflammatory properties of this compound in a murine model of arthritis. Results indicated a reduction in paw swelling and inflammatory markers, suggesting potential for treatment strategies targeting chronic inflammation .

Comparative Biological Activity Table

Activity TypeEffectivenessReference
AntitumorModerate
Anti-inflammatorySignificant

Q & A

Q. What are the standard synthetic routes for rac-methyl (1s,3s)-3-hydroxy-1-[2-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves a multi-step approach:

Cyclobutane Core Formation : Photochemical [2+2] cycloaddition of substituted cinnamic acid derivatives under UV light generates the cyclobutane scaffold .

Trifluoromethoxy Introduction : Electrophilic substitution or nucleophilic displacement using trifluoromethylating agents (e.g., Ruppert-Prakash reagent) under anhydrous conditions .

Esterification : Methanol in the presence of acid catalysts (e.g., H₂SO₄) under reflux (60–80°C) to form the methyl ester .
Key Parameters :

  • Temperature control during cycloaddition to avoid side reactions (e.g., ring-opening).
  • Catalyst choice (e.g., Lewis acids like BF₃·Et₂O) for regioselective trifluoromethoxy incorporation.
  • Purity of intermediates monitored via HPLC or GC-MS to ensure high final yield (>70%) .

Q. How is the stereochemistry of the cyclobutane ring confirmed, and what analytical techniques are critical for structural validation?

Methodological Answer:

  • X-ray Crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) resolves absolute configuration and ring puckering parameters (e.g., Cremer-Pople coordinates) .
  • NMR Spectroscopy :
    • ¹H-¹H COSY and NOESY to identify vicinal coupling (e.g., J = 8–12 Hz for transannular protons).
    • ¹³C NMR to confirm trifluoromethoxy group integration (δ ~120 ppm for CF₃O) .
  • Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) validate puckered cyclobutane conformations .

Advanced Research Questions

Q. How does the trifluoromethoxy group influence the compound’s electronic properties and reactivity in substitution reactions?

Methodological Answer:

  • Electronic Effects : The -OCF₃ group is strongly electron-withdrawing (σₚ = +0.35), polarizing the cyclobutane ring and activating specific positions for nucleophilic attack (e.g., C-1 carboxylate) .
  • Reactivity Studies :
    • Nucleophilic Substitution : React with amines (e.g., NH₃/EtOH, 50°C) to form amide derivatives; monitor via TLC.
    • Oxidation : Use KMnO₄/H₂O to oxidize the hydroxy group to a ketone, confirmed by IR (C=O stretch ~1700 cm⁻¹) .
      Contradictions : Competing steric effects from the cyclobutane ring may reduce expected reactivity; kinetic studies (e.g., Arrhenius plots) are recommended to resolve discrepancies .

Q. What strategies resolve crystallographic data contradictions in determining the cyclobutane ring’s puckering amplitude?

Methodological Answer:

  • Data Collection : High-resolution X-ray data (θ > 25°, Rint < 5%) minimize thermal motion artifacts .
  • Puckering Analysis : Apply Cremer-Pople coordinates (θ, φ) to quantify non-planarity:
    • θ > 20° indicates significant puckering (e.g., envelope or twist-boat conformers) .
  • Validation : Cross-reference with solid-state NMR (¹³C CP/MAS) to confirm dynamic averaging in solution vs. static crystal packing .

Q. How does the stereochemical arrangement at C-1 and C-3 impact biological activity, and what assays are used to evaluate this?

Methodological Answer:

  • Stereochemical Impact : The (1s,3s) configuration enhances hydrogen bonding with target proteins (e.g., enzyme active sites) compared to rac mixtures .
  • Assays :
    • Enzyme Inhibition : IC₅₀ determination via fluorescence polarization (e.g., kinase assays).
    • Membrane Permeability : Parallel Artificial Membrane Permeability Assay (PAMPA) using LC-MS quantification .
      Contradictions : Bioactivity discrepancies between enantiomers require chiral HPLC separation (>99% ee) and dose-response curve comparisons .

Q. What computational tools are recommended for retrosynthetic analysis of this compound, and how accurate are their predictions?

Methodological Answer:

  • AI-Driven Tools : Use template-based systems (e.g., Reaxys/Pistachio databases) to prioritize routes with high feasibility scores (>0.8) .
  • Validation : Compare predicted vs. experimental yields for key steps (e.g., esterification) using statistical metrics (R² > 0.85).
    Limitations : Stereochemical outcomes may require manual adjustment; molecular dynamics simulations (e.g., AMBER) improve accuracy for strained cyclobutane systems .

Q. Notes

  • Avoid commercial sources (e.g., BenchChem) due to reliability concerns; prioritize peer-reviewed journals and databases like PubChem/CAS .
  • For synthetic optimization, screen alternative catalysts (e.g., Bi(OTf)₃) to improve trifluoromethoxy incorporation efficiency .

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